molecular formula C11H8F3N3 B12068414 5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine

5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine

Cat. No.: B12068414
M. Wt: 239.20 g/mol
InChI Key: ZVGUKOOPGKOHPF-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine is an organic compound with the molecular formula C11H8F3N3. It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine
  • N-{3-[(4-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}

Uniqueness

5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This substitution enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C11H8F3N3

Molecular Weight

239.20 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-3-1-7(2-4-9)8-5-16-10(15)17-6-8/h1-6H,(H2,15,16,17)

InChI Key

ZVGUKOOPGKOHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)N)C(F)(F)F

Origin of Product

United States

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